2-Methyl-4-propoxyaniline
Overview
Description
2-Methyl-4-propoxyaniline is an organic compound with the molecular formula C10H15NO It is an aromatic amine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-propoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methyl-4-nitroaniline followed by reduction. The nitro group is first introduced via nitration, and then the nitro compound is reduced to the corresponding amine. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl halides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives. These products can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
2-Methyl-4-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propoxyaniline involves its interaction with various molecular targets. The aromatic amine group can participate in hydrogen bonding and other interactions with enzymes and receptors. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity. Detailed studies on its molecular pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-ethoxyaniline: Similar structure with an ethoxy group instead of a propoxy group.
2-Methyl-4-butoxyaniline: Contains a butoxy group, leading to different chemical properties.
4-Propoxyaniline: Lacks the methyl group at the second position, affecting its reactivity.
Uniqueness
2-Methyl-4-propoxyaniline is unique due to the specific combination of the methyl and propoxy groups on the aniline ring.
Properties
IUPAC Name |
2-methyl-4-propoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPSDRPRXUTKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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